molecular formula C11H12N2O2S B11505234 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid

2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid

Cat. No.: B11505234
M. Wt: 236.29 g/mol
InChI Key: DKKSCXGVYADFIJ-UHFFFAOYSA-N
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Description

2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid is a compound of significant interest in various fields of scientific research. This compound features a pyridine ring substituted with a cyano group and a methyl group, along with a sulfanyl group attached to a propanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines.

    Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using cyanide salts.

    Methylation: The methyl group can be added through alkylation reactions using methyl halides.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, typically using thiols or disulfides.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid group, which can be achieved through carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to form the corresponding acids or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties, such as anti-inflammatory and anti-cancer effects, are being explored.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: The compound can activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

    Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

    Anti-cancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid can be compared with other similar compounds, such as:

    2-[(3-Cyano-5-ethoxycarbonyl-6-methylpyridin-2-yl)sulfanyl]acetic acid: This compound has an ethoxycarbonyl group instead of a propanoic acid moiety, which may affect its reactivity and biological activity.

    2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid: Lacks the additional methyl group on the propanoic acid moiety, potentially altering its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(3-cyano-6-methylpyridin-2-yl)sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C11H12N2O2S/c1-7-4-5-8(6-12)9(13-7)16-11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

DKKSCXGVYADFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SC(C)(C)C(=O)O

Origin of Product

United States

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